molecular formula C15H21NO2 B13979718 Tert-butyl 3-cyclopropylbenzylcarbamate

Tert-butyl 3-cyclopropylbenzylcarbamate

Cat. No.: B13979718
M. Wt: 247.33 g/mol
InChI Key: QDVWMJVOZGLEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-cyclopropylbenzylcarbamate is an organic compound with the molecular formula C15H21NO2 It is a carbamate derivative, which means it contains a carbamate group (a functional group consisting of a carbonyl group attached to an amine group via an oxygen atom)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyclopropylbenzylcarbamate typically involves the reaction of 3-cyclopropylbenzylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-cyclopropylbenzylamine+tert-butyl chloroformatetert-butyl 3-cyclopropylbenzylcarbamate+HCl\text{3-cyclopropylbenzylamine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 3-cyclopropylbenzylamine+tert-butyl chloroformate→tert-butyl 3-cyclopropylbenzylcarbamate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyclopropylbenzylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxidized products such as carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Tert-butyl 3-cyclopropylbenzylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-cyclopropylbenzylcarbamate involves the hydrolysis of the carbamate group to release the active amine. This hydrolysis can be catalyzed by enzymes or occur under acidic conditions. The released amine can then interact with its molecular targets, such as receptors or enzymes, to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-cyclopropylbenzylcarbamate is unique due to the presence of the cyclopropyl group, which imparts rigidity and unique steric properties to the molecule. This can influence its reactivity and interactions with biological targets, making it distinct from other carbamate derivatives.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

tert-butyl N-[(3-cyclopropylphenyl)methyl]carbamate

InChI

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-11-5-4-6-13(9-11)12-7-8-12/h4-6,9,12H,7-8,10H2,1-3H3,(H,16,17)

InChI Key

QDVWMJVOZGLEJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.